![molecular formula C23H19NS2 B14244372 2-(Butylsulfanyl)-6-[(4-isothiocyanatophenyl)ethynyl]naphthalene CAS No. 306762-43-6](/img/structure/B14244372.png)
2-(Butylsulfanyl)-6-[(4-isothiocyanatophenyl)ethynyl]naphthalene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(Butylsulfanyl)-6-[(4-isothiocyanatophenyl)ethynyl]naphthalene is a complex organic compound characterized by the presence of butylsulfanyl and isothiocyanatophenyl groups attached to a naphthalene core
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Butylsulfanyl)-6-[(4-isothiocyanatophenyl)ethynyl]naphthalene typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the naphthalene core: This can be achieved through Friedel-Crafts acylation followed by cyclization.
Introduction of the butylsulfanyl group: This step involves the nucleophilic substitution of a suitable leaving group on the naphthalene ring with butylthiol.
Attachment of the isothiocyanatophenyl group: This is typically done via a Sonogashira coupling reaction between a halogenated naphthalene derivative and an ethynyl-substituted isothiocyanatophenyl compound.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This may involve the use of continuous flow reactors and advanced purification techniques such as chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
2-(Butylsulfanyl)-6-[(4-isothiocyanatophenyl)ethynyl]naphthalene can undergo various chemical reactions, including:
Oxidation: The butylsulfanyl group can be oxidized to a sulfoxide or sulfone.
Reduction: The isothiocyanate group can be reduced to an amine.
Substitution: The naphthalene core can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Electrophilic reagents like bromine or nitric acid can be used under controlled conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Halogenated or nitrated derivatives of the naphthalene core.
Wissenschaftliche Forschungsanwendungen
2-(Butylsulfanyl)-6-[(4-isothiocyanatophenyl)ethynyl]naphthalene has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Potential use in the study of protein-ligand interactions due to the presence of the isothiocyanate group.
Medicine: Investigated for its potential as a therapeutic agent due to its unique structural features.
Industry: Used in the development of advanced materials with specific optical or electronic properties.
Wirkmechanismus
The mechanism of action of 2-(Butylsulfanyl)-6-[(4-isothiocyanatophenyl)ethynyl]naphthalene depends on its application. In biological systems, the isothiocyanate group can react with nucleophilic sites on proteins, leading to the formation of covalent bonds. This can affect protein function and signaling pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-(Butylsulfanyl)-6-[(4-cyanophenyl)ethynyl]naphthalene
- 2-(Butylsulfanyl)-6-[(4-methylphenyl)ethynyl]naphthalene
- 2-(Butylsulfanyl)-6-[(4-fluorophenyl)ethynyl]naphthalene
Uniqueness
2-(Butylsulfanyl)-6-[(4-isothiocyanatophenyl)ethynyl]naphthalene is unique due to the presence of the isothiocyanate group, which imparts distinct reactivity and potential for covalent modification of biological molecules. This makes it particularly valuable in the study of protein interactions and as a potential therapeutic agent.
Eigenschaften
CAS-Nummer |
306762-43-6 |
|---|---|
Molekularformel |
C23H19NS2 |
Molekulargewicht |
373.5 g/mol |
IUPAC-Name |
2-butylsulfanyl-6-[2-(4-isothiocyanatophenyl)ethynyl]naphthalene |
InChI |
InChI=1S/C23H19NS2/c1-2-3-14-26-23-13-10-20-15-19(6-9-21(20)16-23)5-4-18-7-11-22(12-8-18)24-17-25/h6-13,15-16H,2-3,14H2,1H3 |
InChI-Schlüssel |
OCEDAOMGZMOCJI-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCSC1=CC2=C(C=C1)C=C(C=C2)C#CC3=CC=C(C=C3)N=C=S |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


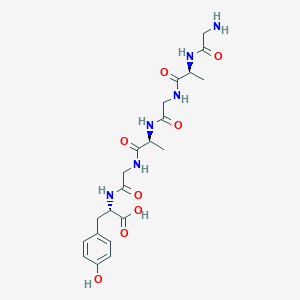
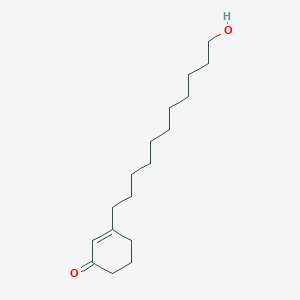
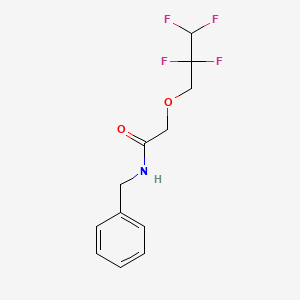
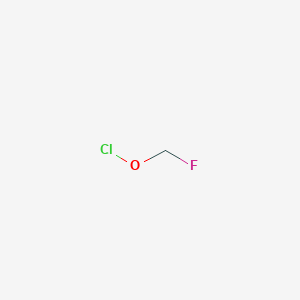
![4-[2-(Pyridin-2(1H)-ylidene)-1,2-dihydro-3H-indol-3-ylidene]cyclohexa-2,5-dien-1-one](/img/structure/B14244329.png)
![6-{[2,6-Di(propan-2-yl)anilino]methylidene}-2-[(E)-{[2,6-di(propan-2-yl)phenyl]imino}methyl]-4-methylcyclohexa-2,4-dien-1-one](/img/structure/B14244333.png)

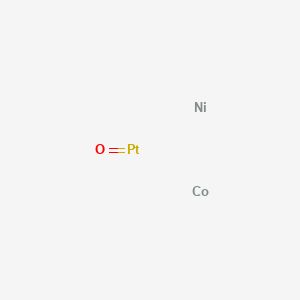
![[(Bicyclo[6.1.0]non-2-en-1-yl)oxy](trimethyl)silane](/img/structure/B14244345.png)
silane](/img/structure/B14244348.png)
![2-(7-Oxabicyclo[4.1.0]heptan-3-yl)ethyl prop-2-enoate](/img/structure/B14244353.png)
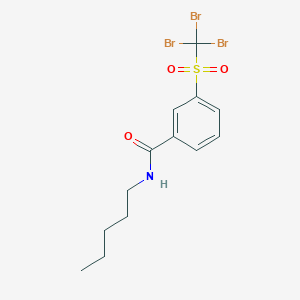
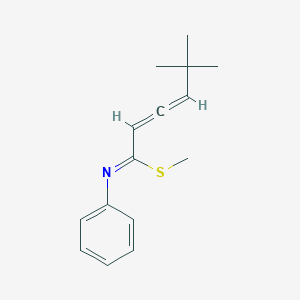
![Methyl 1-[(2-methoxy-2-oxoethyl)amino]cyclopropane-1-carboxylate](/img/structure/B14244374.png)
